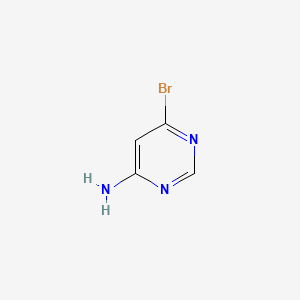

4-Amino-6-bromopyrimidine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-bromopyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4BrN3/c5-3-1-4(6)8-2-7-3/h1-2H,(H2,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHTZYBZECZEMFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CN=C1Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40671733 | |

| Record name | 6-Bromopyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40671733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159818-57-1 | |

| Record name | 6-Bromopyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40671733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Bromopyrimidin-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Amino-6-bromopyrimidine physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 4-Amino-6-bromopyrimidine, a heterocyclic compound of interest in medicinal chemistry and drug development. This document collates available data on its structure, properties, synthesis, and reactivity, offering a valuable resource for researchers working with this pyrimidine derivative.

Core Physical and Chemical Properties

This compound is a substituted pyrimidine with the molecular formula C₄H₄BrN₃.[1][2] Its structure features a pyrimidine ring substituted with an amino group at position 4 and a bromine atom at position 6. The presence of these functional groups imparts specific reactivity and potential for further chemical modifications, making it a valuable building block in the synthesis of more complex molecules.

| Property | Value | Citation(s) |

| Molecular Formula | C₄H₄BrN₃ | [1][2] |

| Molecular Weight | 174.00 g/mol | [3] |

| CAS Number | 1159818-57-1 | [1] |

| Appearance | White to off-white crystalline solid (typical) | [1] |

| Boiling Point | 303.2 °C at 760 mmHg | [2][3] |

| Melting Point | Not experimentally determined in reviewed literature. | |

| Solubility | Soluble in water and various organic solvents. | [1] |

| Storage Conditions | Keep in a dark place, under an inert atmosphere, at 2-8°C. | [1] |

Spectroscopic Characterization

Detailed experimental spectroscopic data for this compound, including ¹H NMR, ¹³C NMR, IR, and mass spectrometry, are not extensively reported in the public domain. However, based on the analysis of structurally similar compounds, the expected spectral characteristics can be predicted.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyrimidine ring and the protons of the amino group. The chemical shifts of the ring protons will be influenced by the electron-withdrawing effect of the bromine atom and the electron-donating effect of the amino group. The amino protons typically appear as a broad singlet.[4][5]

-

¹³C NMR: The carbon NMR spectrum would provide information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the pyrimidine ring will be affected by the attached functional groups.[6]

2.2. Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the N-H stretching vibrations of the primary amine (typically in the range of 3100-3500 cm⁻¹), C=N and C=C stretching vibrations of the pyrimidine ring, and the C-Br stretching vibration.[7]

2.3. Mass Spectrometry (MS)

The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (174.00 g/mol ). The isotopic pattern of the molecular ion, with characteristic M and M+2 peaks in an approximate 1:1 ratio, would confirm the presence of a single bromine atom.[8]

Synthesis and Reactivity

3.1. Synthesis

The general procedure involves stirring the reactants in a saturated solution of dry hydrogen bromide in 1,4-dioxane. The product is then typically isolated by precipitation in ice water followed by filtration and purification by recrystallization.[7][9]

A generalized workflow for the synthesis of a brominated aminopyrimidine is depicted below.

3.2. Chemical Reactivity

The chemical reactivity of this compound is dictated by the pyrimidine ring and its substituents.

-

Nucleophilic Aromatic Substitution: The bromine atom at the 6-position is susceptible to nucleophilic aromatic substitution, allowing for the introduction of various functional groups. The electron-withdrawing nature of the pyrimidine ring facilitates this reaction.[1]

-

Reactions of the Amino Group: The amino group at the 4-position can undergo typical reactions of primary amines, such as acylation, alkylation, and condensation with carbonyl compounds.[1]

-

Electrophilic Substitution: The pyrimidine ring is generally electron-deficient and thus less reactive towards electrophilic substitution compared to benzene. However, the activating amino group can direct electrophiles to certain positions on the ring.[4]

The logical relationship of its reactivity is illustrated in the following diagram.

Biological Activity

While specific biological activity for this compound has not been detailed in the reviewed literature, the pyrimidine scaffold is a well-known pharmacophore present in numerous biologically active compounds, including anticancer, anti-inflammatory, and antimicrobial agents.[2][3][5][10] Brominated pyrimidines, in particular, have been investigated for their potential as therapeutic agents.[11] The presence of the amino and bromo substituents on the pyrimidine ring makes this compound an interesting candidate for biological screening and as a precursor for the synthesis of novel bioactive molecules.

Experimental Protocols

Detailed, validated experimental protocols for the synthesis and spectroscopic characterization of this compound are not currently available in the public scientific literature. The following are generalized protocols based on standard laboratory techniques for similar compounds.

5.1. General Protocol for Spectroscopic Analysis

-

NMR Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

-

Acquisition: Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer. For ¹H NMR, a sufficient number of scans should be used to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans will be necessary due to the low natural abundance of the ¹³C isotope.[5]

-

-

IR Spectroscopy:

-

Sample Preparation: Prepare the sample as a KBr pellet or use an ATR (Attenuated Total Reflectance) accessory.

-

Acquisition: Record the spectrum over the standard mid-IR range (e.g., 4000-400 cm⁻¹).[7]

-

-

Mass Spectrometry:

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent.

-

Analysis: Introduce the sample into the mass spectrometer (e.g., via direct infusion or after separation by GC or LC) and acquire the mass spectrum using an appropriate ionization technique (e.g., electron ionization - EI).[8]

-

Conclusion

This compound is a heterocyclic compound with significant potential as a building block in synthetic and medicinal chemistry. While basic physical and chemical data are available, a comprehensive experimental characterization, including a detailed synthesis protocol and complete spectroscopic data, is still needed to fully exploit its potential in research and drug development. This guide serves as a foundational resource, summarizing the current knowledge and highlighting areas for future investigation.

References

- 1. CAS 591-54-8: 4-Aminopyrimidine | CymitQuimica [cymitquimica.com]

- 2. juniperpublishers.com [juniperpublishers.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]

- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. wjarr.com [wjarr.com]

- 11. Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis of 4-Amino-6-bromopyrimidine and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 4-amino-6-bromopyrimidine, a crucial heterocyclic building block in medicinal chemistry. Furthermore, it details the synthesis of its key derivatives through widely-used cross-coupling reactions, offering valuable insights for researchers in drug discovery and development.

Synthesis of the Core Compound: this compound

The synthesis of this compound is most commonly achieved through the bromination of its corresponding hydroxypyrimidine precursor, 4-amino-6-hydroxypyrimidine (isocytosine), using a potent brominating agent like phosphorus oxybromide (POBr₃).

Synthetic Pathway

The reaction involves the conversion of the hydroxyl group at the 6-position of isocytosine into a bromine atom. This transformation is typically carried out by heating the reactants, leading to the formation of this compound.

Experimental Protocol

The following protocol is a representative procedure for the synthesis of this compound.

-

Reactant Preparation: In a round-bottom flask, thoroughly mix 4-amino-6-hydroxypyrimidine (isocytosine) and phosphorus oxybromide.

-

Reaction: Slowly heat the mixture. The temperature is gradually raised to and maintained at approximately 135°C. The reaction is typically allowed to proceed for about two hours.

-

Work-up: After cooling, the reaction mixture is carefully added to crushed ice.

-

Neutralization and Isolation: The resulting aqueous solution is neutralized by the slow addition of a base, such as 15 N ammonia, while cooling. The precipitated product, this compound, is then collected by filtration.[1]

-

Purification: The crude product can be further purified by recrystallization from water or by sublimation.[1]

Data Summary

| Parameter | Value | Reference |

| Starting Material | 4-Amino-6-hydroxypyrimidine | [1] |

| Brominating Agent | Phosphorus oxybromide (POBr₃) | [1] |

| Reaction Temperature | 80°C to 135°C | [1] |

| Reaction Time | 2 hours | [1] |

| Product Molecular Formula | C₄H₄BrN₃ | [2] |

| Product Molecular Weight | 174.0 g/mol |

Synthesis of this compound Derivatives

The bromine atom at the 6-position of this compound serves as a versatile handle for introducing a wide range of substituents through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura and Buchwald-Hartwig amination reactions are two of the most powerful and widely employed methods for this purpose.

C-C Bond Formation: The Suzuki-Miyaura Coupling Reaction

The Suzuki-Miyaura coupling reaction is a robust method for forming carbon-carbon bonds by reacting an organoboron compound (typically a boronic acid or its ester) with an organic halide in the presence of a palladium catalyst and a base.[3]

The following is a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

-

Reaction Setup: In a reaction vessel purged with an inert atmosphere (e.g., argon or nitrogen), combine this compound, the desired arylboronic acid, a palladium catalyst, a suitable ligand, and a base.

-

Solvent Addition: Add an anhydrous solvent system, often a mixture such as 1,4-dioxane and water.

-

Reaction: Heat the mixture to the specified temperature (typically 80-100°C) with vigorous stirring for several hours until the reaction is complete, as monitored by techniques like TLC or LC-MS.

-

Work-up: After cooling to room temperature, the reaction mixture is typically diluted with an organic solvent and washed with water and brine.

-

Purification: The organic layer is dried, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[4]

| Component | Examples | Purpose | Reference |

| Aryl Halide | This compound | Substrate | |

| Boronic Acid | Phenylboronic acid, 4-methoxyphenylboronic acid | Coupling partner | [5][6][7] |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ | Catalyst for C-C bond formation | [4][5][6][7] |

| Ligand | SPhos, PPh₃ | Stabilizes and activates the catalyst | [4] |

| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ | Activates the boronic acid | [4][5][6][7] |

| Solvent | 1,4-Dioxane, Toluene, DMF, Dioxane/Water | Reaction medium | [4][5][6][7] |

C-N Bond Formation: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that enables the formation of carbon-nitrogen bonds between aryl halides and amines.[8] This reaction is exceptionally useful for synthesizing a diverse array of arylamines.

Below is a general protocol for the Buchwald-Hartwig amination of this compound.

-

Reaction Setup: To a reaction vessel under an inert atmosphere, add this compound, the desired amine, a palladium catalyst, a phosphine ligand, and a strong base.

-

Solvent Addition: Add an anhydrous aprotic solvent such as toluene or dioxane.

-

Reaction: Heat the reaction mixture with stirring for the required duration, monitoring its progress by TLC or LC-MS.

-

Work-up: After cooling, the reaction is quenched, often with water, and the product is extracted into an organic solvent.

-

Purification: The combined organic layers are washed, dried, and concentrated. The resulting crude product is purified, typically by flash column chromatography.

| Component | Examples | Purpose | Reference |

| Aryl Halide | This compound | Substrate | |

| Amine | Primary amines, secondary amines, anilines | Nucleophile | [8][9] |

| Palladium Catalyst | Pd₂(dba)₃, Pd(OAc)₂ | Catalyst for C-N bond formation | [10] |

| Ligand | BINAP, XPhos, other bulky phosphine ligands | Stabilizes and activates the catalyst | [8][10] |

| Base | NaOt-Bu, KOt-Bu, LiHMDS | Deprotonates the amine | [9][10] |

| Solvent | Toluene, Dioxane | Reaction medium | [9] |

This guide provides a foundational understanding of the synthesis of this compound and its subsequent derivatization. The provided protocols and data summaries serve as a starting point for further exploration and optimization in the pursuit of novel chemical entities for drug discovery.

References

- 1. 2024.sci-hub.se [2024.sci-hub.se]

- 2. This compound [oakwoodchemical.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. scispace.com [scispace.com]

- 7. researchgate.net [researchgate.net]

- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. researchgate.net [researchgate.net]

4-Amino-6-bromopyrimidine CAS number 1159818-57-1

CAS Number: 1159818-57-1

This technical guide provides a summary of the currently available information on 4-Amino-6-bromopyrimidine, a heterocyclic organic compound. The content is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Physicochemical Properties

This compound is a pyrimidine derivative with an amino group at position 4 and a bromine atom at position 6. The fundamental physicochemical properties of this compound are summarized in the table below. It is important to note that while some data is available from commercial suppliers, experimentally determined values for properties such as melting point and solubility are not consistently reported in the public domain.

| Property | Value | Source |

| CAS Number | 1159818-57-1 | N/A |

| Molecular Formula | C₄H₄BrN₃ | [][2][3] |

| Molecular Weight | 174.00 g/mol | [][2][3] |

| Boiling Point | 303.2 °C at 760 mmHg | [] |

| Melting Point | Not available | [3] |

| Solubility | Not available | [3] |

| Appearance | Not available | [3] |

Synthesis and Manufacturing

A generalized workflow for such a synthesis is depicted below. It is crucial to emphasize that this represents a hypothetical pathway, and the specific reagents, reaction conditions, and purification methods would require experimental optimization.

Caption: A generalized, hypothetical workflow for the synthesis of this compound.

Biological Activity and Potential Applications

The biological activity of this compound has not been extensively characterized in publicly accessible scientific literature. However, the pyrimidine scaffold is a well-established pharmacophore found in numerous biologically active molecules. Pyrimidine derivatives have been widely investigated and developed for a range of therapeutic applications, including:

-

Kinase Inhibition: Many small molecule kinase inhibitors feature a pyrimidine core, which often serves as a hinge-binding motif in the ATP-binding pocket of various kinases. These are crucial in oncology and immunology.

-

Antimicrobial Agents: The pyrimidine ring is a key component of several antibacterial and antifungal drugs.

-

Antiviral Therapeutics: Nucleoside and non-nucleoside reverse transcriptase inhibitors, as well as other antiviral agents, frequently incorporate the pyrimidine structure.

Given the prevalence of the aminopyrimidine moiety in kinase inhibitors, it is plausible that this compound could be explored as a fragment or building block in the design of novel kinase inhibitors. The bromine atom at the 6-position provides a handle for further chemical modification, for instance, through cross-coupling reactions to introduce additional pharmacophoric elements.

A potential, albeit speculative, signaling pathway that could be targeted by a molecule derived from this scaffold is a generic kinase signaling cascade, as illustrated below.

Caption: A speculative representation of a generic kinase signaling pathway that could be targeted.

Experimental Protocols

Detailed experimental protocols for assays involving this compound are not available in the current body of scientific literature. For researchers interested in evaluating the potential biological activity of this compound, standard in vitro assays could be employed.

General Protocol for a Kinase Inhibition Assay

This is a generalized protocol and would require optimization for a specific kinase target.

-

Reagent Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare assay buffer, kinase, substrate, and ATP solutions.

-

-

Assay Procedure:

-

Add the assay buffer to the wells of a microplate.

-

Add serial dilutions of the this compound stock solution to the wells.

-

Add the kinase and substrate to the wells and incubate.

-

Initiate the reaction by adding ATP.

-

Incubate for a defined period at a specific temperature.

-

Stop the reaction and measure the signal (e.g., luminescence, fluorescence) corresponding to kinase activity.

-

-

Data Analysis:

-

Calculate the percentage of kinase inhibition for each compound concentration.

-

Determine the IC₅₀ value by fitting the data to a dose-response curve.

-

The workflow for a typical in vitro kinase screening is outlined below.

Caption: A generalized workflow for an in vitro kinase inhibition assay.

Conclusion

This compound is a chemical entity with potential for use as a building block in medicinal chemistry, particularly in the design of kinase inhibitors. However, a comprehensive understanding of its physicochemical properties, a detailed and reproducible synthetic protocol, and, most importantly, its biological activity are currently lacking in the public domain. Further research is required to elucidate the specific biological targets and potential therapeutic applications of this compound and its derivatives. This guide serves as a summary of the available information and a starting point for future investigation.

References

Structure Elucidation of 4-Amino-6-bromopyrimidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structural elucidation of 4-Amino-6-bromopyrimidine. The document outlines the expected spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), and provides detailed experimental protocols for acquiring such data. This guide is intended to serve as a practical resource for researchers engaged in the synthesis and characterization of heterocyclic compounds.

Spectroscopic Data Summary

The structural confirmation of this compound relies on the combined interpretation of data from various spectroscopic techniques. The following tables summarize the predicted and expected quantitative data for this compound.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopic Data

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ¹H | ~8.4 | Singlet | H-2 |

| ~7.0 | Singlet | H-5 | |

| ~6.5 | Broad Singlet | -NH₂ | |

| ¹³C | ~162 | Singlet | C-4 |

| ~160 | Singlet | C-2 | |

| ~158 | Singlet | C-6 | |

| ~110 | Singlet | C-5 |

Note: Predicted values are based on the analysis of similar pyrimidine derivatives and general principles of NMR spectroscopy. Actual experimental values may vary based on solvent and experimental conditions.

Table 2: Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3300 | Medium, Sharp (doublet) | N-H stretching (asymmetric and symmetric) of primary amine |

| ~3100 | Medium | C-H stretching (aromatic) |

| ~1640 | Strong | N-H bending (scissoring) |

| ~1580 | Strong | C=N stretching (pyrimidine ring) |

| ~1450 | Strong | C=C stretching (pyrimidine ring) |

| ~800 | Strong | C-Br stretching |

Table 3: Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Assignment |

| 173/175 | ~100 / ~98 | [M]⁺ (Molecular ion peak with bromine isotopic pattern) |

| 94 | Moderate | [M - Br]⁺ |

| 67 | Moderate | [M - Br - HCN]⁺ |

Experimental Protocols

The following are detailed methodologies for the key experiments required for the structure elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.8 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. Ensure the sample is completely dissolved.

-

¹H NMR Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H NMR spectrum using a standard single-pulse experiment. A spectral width of 0-12 ppm is typically sufficient.

-

Set the number of scans to 16 or higher to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Tune the probe for the ¹³C frequency.

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A spectral width of 0-200 ppm is generally appropriate.

-

Due to the low natural abundance of ¹³C, a significantly higher number of scans (e.g., 1024 or more) is required to obtain a spectrum with an adequate signal-to-noise ratio.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of solid this compound onto the center of the ATR crystal.

-

Apply pressure using the ATR accessory's pressure arm to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Collect a background spectrum of the empty, clean ATR crystal.

-

Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background spectrum.

-

The typical scanning range is 4000 cm⁻¹ to 400 cm⁻¹.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL. Further dilute as necessary to the low µg/mL or ng/mL range.

-

Data Acquisition (Electron Ionization - EI):

-

Introduce the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or through a gas chromatograph for volatile samples.

-

The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

-

The resulting ions are separated by their mass-to-charge ratio (m/z) and detected.

-

Acquire the mass spectrum over a suitable m/z range (e.g., 50-300 amu).

-

Visualization of the Structure Elucidation Workflow

The following diagram illustrates the logical workflow for the structure elucidation of this compound.

Caption: Workflow for the Structure Elucidation of this compound.

Spectroscopic Profile of 6-Bromopyrimidin-4-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 6-Bromopyrimidin-4-amine. Due to the limited availability of direct experimental spectra in public databases, this guide presents predicted data based on the analysis of structurally related compounds and general principles of spectroscopy. Detailed experimental protocols for acquiring such data are also provided.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 6-Bromopyrimidin-4-amine. These values are estimations and may vary depending on the experimental conditions.

Table 1: Predicted ¹H NMR Data for 6-Bromopyrimidin-4-amine

| Proton | Predicted Chemical Shift (δ) ppm (in DMSO-d₆) | Multiplicity |

| H-2 | ~8.2 | Singlet |

| H-5 | ~6.7 | Singlet |

| -NH₂ | ~7.0 - 8.0 | Broad Singlet |

Note: The chemical shifts of amine protons are often broad and can vary significantly with solvent and concentration.[1]

Table 2: Predicted ¹³C NMR Data for 6-Bromopyrimidin-4-amine

| Carbon | Predicted Chemical Shift (δ) ppm (in DMSO-d₆) |

| C-2 | ~158 |

| C-4 | ~163 |

| C-5 | ~110 |

| C-6 | ~150 |

Note: The presence of the bromine atom and the amino group significantly influences the chemical shifts of the pyrimidine ring carbons.

Table 3: Predicted Mass Spectrometry Data for 6-Bromopyrimidin-4-amine

| Parameter | Value |

| Molecular Formula | C₄H₄BrN₃ |

| Molecular Weight | 173.00 g/mol (for ⁷⁹Br) / 175.00 g/mol (for ⁸¹Br) |

| Exact Mass | 172.9588 g/mol (for ⁷⁹Br) / 174.9568 g/mol (for ⁸¹Br) |

| Predicted M+, [M+2]+ m/z | 173, 175 (in an approximate 1:1 ratio due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes)[2][3] |

| Key Fragmentation | Loss of HCN, Br•, N₂ |

Table 4: Predicted Infrared (IR) Absorption Bands for 6-Bromopyrimidin-4-amine

| Wavenumber (cm⁻¹) | Intensity | Vibration |

| 3450-3300 | Medium-Strong | N-H stretch (asymmetric and symmetric)[4] |

| 1650-1580 | Medium-Strong | N-H bend (scissoring)[4] |

| 1620-1450 | Medium-Strong | C=C and C=N aromatic ring stretches |

| 1335-1250 | Strong | C-N stretch (aromatic amine)[4] |

| ~1100 | Medium | C-Br stretch |

| 910-665 | Strong, Broad | N-H wag[4] |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for 6-Bromopyrimidin-4-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Weigh approximately 5-10 mg of 6-Bromopyrimidin-4-amine.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube.[5]

-

Ensure the solvent is of high purity (≥99.8% D).[5]

-

Gentle vortexing or sonication can be used to aid dissolution.

¹H NMR Spectroscopy:

-

Use a spectrometer with a field strength of 400 MHz or higher.[6]

-

Tune and match the probe for the ¹H frequency.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the spectrum using a standard single-pulse experiment (e.g., 'zg30').[5]

-

Set the acquisition time to 2-4 seconds and the relaxation delay to 1-5 seconds.[5]

-

Collect a sufficient number of scans (typically 8-16) to obtain a good signal-to-noise ratio.[5]

-

Process the data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale using the residual solvent peak.

¹³C NMR Spectroscopy:

-

Tune and match the probe for the ¹³C frequency.

-

Use a standard single-pulse experiment with proton decoupling (e.g., 'zgpg').[5]

-

Set the acquisition time to 1-2 seconds and the relaxation delay to 2-5 seconds. Longer delays may be necessary for quaternary carbons.[5]

-

Acquire a larger number of scans compared to ¹H NMR to achieve an adequate signal-to-noise ratio.

-

Process the data similarly to the ¹H NMR spectrum.

Mass Spectrometry (MS)

-

Prepare a dilute solution of 6-Bromopyrimidin-4-amine in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Choose an appropriate ionization technique, such as Electrospray Ionization (ESI) or Electron Ionization (EI).

-

For ESI, introduce the sample solution into the ion source via direct infusion or through a liquid chromatograph.

-

For EI, introduce the sample, often after separation by gas chromatography.

-

Acquire the mass spectrum over a suitable m/z range.

-

The presence of bromine should result in a characteristic isotopic pattern for the molecular ion peak ([M]⁺ and [M+2]⁺) with an approximate 1:1 intensity ratio.[2][3]

Infrared (IR) Spectroscopy

-

Ensure the sample of 6-Bromopyrimidin-4-amine is dry.

-

For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the solid directly on the ATR crystal and record the spectrum.

-

Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.

-

Record the spectrum over a range of 4000-400 cm⁻¹.

-

Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.[4]

Visualization

General Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like 6-Bromopyrimidin-4-amine.

Caption: A general workflow for spectroscopic analysis.

References

An In-depth Technical Guide on the Solubility Profile of 4-Amino-6-bromopyrimidine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available literature does not contain specific quantitative solubility data for 4-Amino-6-bromopyrimidine. The following guide provides a comprehensive overview of its expected solubility based on structurally related compounds and outlines standard experimental protocols for determining its precise solubility profile.

Introduction

This compound is a heterocyclic organic compound with potential applications in medicinal chemistry and drug discovery as a building block for more complex molecules. A thorough understanding of its solubility in various solvents is crucial for its synthesis, purification, formulation, and biological screening. This guide summarizes the available solubility information for analogous compounds to infer a likely solubility profile for this compound and provides a detailed experimental protocol for its empirical determination.

Predicted Solubility Profile

Based on the known solubility of structurally similar aminopyrimidines and halogenated pyrimidines, this compound is anticipated to exhibit low to moderate solubility in aqueous solutions and higher solubility in polar organic solvents. The presence of the amino group can contribute to hydrogen bonding with protic solvents, while the pyrimidine ring and bromo substituent introduce some lipophilicity.

Solubility Data of Structurally Related Compounds

To provide a practical reference, the following table summarizes the solubility data for compounds with high structural similarity to this compound. This data can be used to guide solvent selection for initial experiments.

| Compound Name | Solvent | Temperature (°C) | Solubility | Method/Notes |

| 4-Amino-2,6-dichloropyrimidine | Dimethyl Sulfoxide (DMSO) | Not Specified | 100 mg/mL | Requires ultrasonic treatment.[1] |

| Water | Not Specified | Slightly soluble | [1] | |

| Dimethylformamide (DMF) | Not Specified | Soluble | [1] | |

| 2,4-Diamino-6-chloropyrimidine | Water | Not Specified | Soluble | [2] |

| Ethanol | Not Specified | More soluble than in water | [2] | |

| Methanol | Not Specified | More soluble than in water | [2] | |

| 2-Aminopyrimidine | Water | Not Specified | Moderately soluble | The amino group can form hydrogen bonds with water.[3] |

| Methanol | Not Specified | Soluble | [3] | |

| Ethanol | Not Specified | Soluble | [3] | |

| 4-Aminopyridine | Ethanol | Not Specified | ~30 mg/mL | [4] |

| Dimethyl Sulfoxide (DMSO) | Not Specified | ~30 mg/mL | [4] | |

| Dimethylformamide (DMF) | Not Specified | ~30 mg/mL | [4] | |

| Phosphate-Buffered Saline (PBS), pH 7.2 | Not Specified | ~30 mg/mL | [4] |

Experimental Protocols: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the thermodynamic equilibrium solubility of a compound.[5][6][7]

4.1. Objective: To determine the maximum concentration of this compound that can dissolve in a specific solvent at a given temperature to reach equilibrium.

4.2. Materials:

-

This compound (solid)

-

Selected solvents (e.g., water, ethanol, methanol, DMSO, DMF, acetonitrile)

-

Analytical balance

-

Vials with screw caps

-

Thermostatic shaker or orbital shaker

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

4.3. Procedure:

-

Preparation: Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that a saturated solution is formed.

-

Solvent Addition: Add a known volume or mass of the desired solvent to each vial.

-

Equilibration: Seal the vials and place them in a thermostatic shaker set to the desired temperature (e.g., 25 °C). The samples should be agitated for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium.

-

Phase Separation: After the equilibration period, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the vials at a high speed to pellet the undissolved solid.

-

Sample Collection: Carefully withdraw an aliquot of the supernatant, ensuring that no solid particles are transferred. Filter the aliquot through a syringe filter.

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the filtered supernatant and the standard solutions using a validated analytical method (e.g., HPLC-UV).

-

Construct a calibration curve from the standard solutions and determine the concentration of this compound in the supernatant.

-

4.4. Data Reporting: The solubility is reported as the concentration of the dissolved compound, typically in mg/mL or mol/L, at the specified temperature.

Visualization of Factors Influencing Solubility

The solubility of a compound like this compound is influenced by several physicochemical factors. The following diagram illustrates these key relationships.

Caption: Key factors influencing the solubility of aminopyrimidine compounds.

Conclusion

References

- 1. benchchem.com [benchchem.com]

- 2. 2,4-Diamino-6-chloropyrimidine CAS 156-83-2-Beijing Entrepreneur Science & Trading Co., Ltd [entrepreneur-cn.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. enamine.net [enamine.net]

- 6. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 7. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

The Pyrimidine Core: A Technical Guide to its Discovery, History, and Therapeutic Ascendancy

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine ring, a simple six-membered aromatic heterocycle containing two nitrogen atoms, is a cornerstone of life itself, forming the chemical bedrock of the nucleobases uracil, thymine, and cytosine. Its derivatives are not only integral to the structure of DNA and RNA but have also been harnessed as powerful therapeutic agents, from the earliest sedatives to modern antiviral and anticancer drugs. This technical guide provides an in-depth exploration of the discovery and history of pyrimidine and its derivatives, offering detailed experimental protocols for seminal syntheses, quantitative data on key milestones, and visualizations of critical biological pathways.

The Dawn of Pyrimidine Chemistry: Discovery and Early Synthesis

The story of pyrimidine chemistry begins not with the parent molecule, but with its more complex derivatives. The first pyrimidine derivative to be isolated was alloxan in 1818 by Brugnatelli. However, the systematic study of this class of compounds gained momentum in the late 19th century.

A pivotal moment arrived in 1879 when French chemist Édouard Grimaux reported the first laboratory synthesis of a pyrimidine derivative, barbituric acid, from urea and malonic acid in the presence of phosphorus oxychloride.[1] This reaction laid the groundwork for the development of the vast class of barbiturate drugs.

The term "pyrimidine" itself was coined in 1885 by German chemist Adolf Pinner, who was instrumental in elucidating the structure of this heterocyclic system.[1] The parent pyrimidine molecule, however, remained elusive until 1900, when Siegmund Gabriel and James Colman achieved its first synthesis.[1]

Key Milestones in the Discovery of Pyrimidine and its Derivatives

| Year | Discoverer(s) | Discovery | Significance |

| 1818 | Brugnatelli | Isolation of alloxan | First isolation of a pyrimidine derivative. |

| 1879 | Édouard Grimaux | First laboratory synthesis of a pyrimidine derivative (barbituric acid) | Foundational synthesis for the barbiturate class of drugs. |

| 1884 | Adolf Pinner | Systematic study and synthesis of pyrimidine derivatives | Elucidation of the fundamental pyrimidine structure. |

| 1885 | Adolf Pinner | Coined the term "pyrimidine" | Established the nomenclature for this class of compounds. |

| 1893 | Albrecht Kossel & Albert Neumann | Isolation of thymine | Identification of a key component of DNA. |

| 1894 | Albrecht Kossel | Isolation of cytosine | Identification of another essential nucleobase. |

| 1900 | Alberto Ascoli | Isolation of uracil | Discovery of the pyrimidine nucleobase specific to RNA.[2] |

| 1900 | Siegmund Gabriel & James Colman | First synthesis of the parent pyrimidine compound | Landmark achievement in heterocyclic chemistry.[1] |

| 1901 | Fischer and Roeder | First synthesis of thymine | Chemical synthesis of a key DNA nucleobase. |

| 1903 | Wheeler and Johnson | First synthesis of cytosine | Chemical synthesis of a fundamental nucleobase. |

| 1941 | First approval of Sulfadiazine | Introduction of a key pyrimidine-containing sulfonamide antibiotic.[3] | |

| 1957 | Charles Heidelberger | Discovery of 5-fluorouracil's anticancer activity | Pioneered the use of pyrimidine analogs in cancer chemotherapy.[4] |

| 1964 | Jerome Horwitz | First synthesis of zidovudine (AZT) | Development of the first major antiviral drug for HIV.[1][5] |

Foundational Syntheses: Experimental Protocols

The following sections provide detailed methodologies for the landmark syntheses of the pyrimidine core and its fundamental derivatives. These protocols are based on original publications and represent the experimental state-of-the-art of their time.

Synthesis of Pyrimidine (Gabriel and Colman, 1900)

The first synthesis of the parent pyrimidine ring was achieved by converting barbituric acid to 2,4,6-trichloropyrimidine, followed by reduction.[1]

Experimental Protocol:

-

Preparation of 2,4,6-Trichloropyrimidine: Barbituric acid is treated with a dehydrating agent, such as phosphorus oxychloride (POCl₃), to replace the hydroxyl groups with chlorine atoms. The mixture is heated to drive the reaction to completion.

-

Purification of 2,4,6-Trichloropyrimidine: The reaction mixture is carefully poured over ice, and the resulting solid 2,4,6-trichloropyrimidine is collected by filtration and washed with cold water.

-

Reduction to Pyrimidine: The purified 2,4,6-trichloropyrimidine is suspended in hot water, and zinc dust is added portion-wise. The reaction is heated under reflux.

-

Isolation and Purification of Pyrimidine: The reaction mixture is filtered to remove unreacted zinc and other solid byproducts. The filtrate is then distilled to yield pure pyrimidine.

Synthesis of Barbituric Acid (Grimaux, 1879)

The first synthesis of a pyrimidine derivative, barbituric acid, was a condensation reaction between urea and a dicarboxylic acid derivative.

Experimental Protocol:

-

Reaction Setup: In a flask equipped with a reflux condenser, malonic acid and urea are combined.

-

Addition of Dehydrating Agent: Phosphorus oxychloride (POCl₃) is slowly added to the mixture.

-

Reaction: The mixture is gently heated. The reaction is exothermic and proceeds to form a solid mass.

-

Work-up: The reaction product is treated with cold water to hydrolyze any remaining phosphorus oxychloride and to dissolve the product.

-

Crystallization: The aqueous solution is cooled to induce crystallization of barbituric acid. The crystals are collected by filtration and washed with cold water.

Synthesis of Uracil (Behrend, 1885)

The most common laboratory synthesis of uracil involves the condensation of malic acid with urea in the presence of a strong acid.[2]

Experimental Protocol:

-

Reaction Mixture: Malic acid and urea are added to fuming sulfuric acid in a reaction vessel.

-

Heating: The mixture is heated, leading to condensation and cyclization.

-

Precipitation: The reaction mixture is cooled and then carefully poured into a large volume of cold water.

-

Isolation: The precipitated uracil is collected by filtration, washed with cold water, and then with ethanol.

-

Recrystallization: The crude uracil is purified by recrystallization from hot water.

Synthesis of Thymine (Fischer and Roeder, 1901)

The first synthesis of thymine was achieved through a multi-step process starting from urea. A more practical, classical synthesis is presented here.

Experimental Protocol:

-

Condensation: Methylisothiourea is condensed with ethyl formylpropionate in the presence of a base, such as sodium ethoxide in ethanol.

-

Cyclization: The intermediate formed undergoes cyclization upon heating.

-

Hydrolysis: The resulting 2-methylthio-5-methyl-4-pyrimidinone is hydrolyzed with an acid, such as hydrobromic acid, to remove the methylthio group and yield thymine.

-

Purification: The crude thymine is purified by recrystallization.

Synthesis of Cytosine (Wheeler and Johnson, 1903)

The synthesis of cytosine by Wheeler and Johnson provided a chemical confirmation of its structure.

Experimental Protocol:

-

Condensation: S-Ethylisothiourea is condensed with sodio formyl acetic ester.

-

Cyclization and Amination: The resulting intermediate is treated with ammonia, which displaces the ethylthio group and leads to the formation of the cytosine ring.

-

Purification: The cytosine is isolated and purified by recrystallization.

The Therapeutic Era: Pyrimidine Derivatives as Drugs

The structural similarity of pyrimidine derivatives to endogenous nucleobases has made them a rich source of therapeutic agents. By acting as antimetabolites, they can interfere with the synthesis of nucleic acids, making them potent anticancer and antiviral agents. Furthermore, modifications to the pyrimidine ring have yielded compounds with diverse pharmacological activities.

Barbiturates: The First CNS Depressants

Following the synthesis of barbituric acid, a vast number of derivatives were synthesized and evaluated for their pharmacological properties. These compounds, collectively known as barbiturates, were among the first synthetic drugs to exhibit central nervous system (CNS) depressant effects and were widely used as sedatives, hypnotics, and anticonvulsants.

Mechanism of Action: Barbiturates enhance the action of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) at the GABA-A receptor.[6] By binding to a specific site on the receptor, they prolong the opening of the chloride ion channel, leading to hyperpolarization of the neuronal membrane and a reduction in neuronal excitability.[6]

Sulfonamides: The Dawn of Antibacterial Chemotherapy

The discovery of sulfonamide drugs in the 1930s revolutionized medicine. Sulfadiazine, a pyrimidine-containing sulfonamide first approved in 1941, became a key weapon against bacterial infections.[3]

Historical Synthesis of Sulfadiazine:

-

Acetylation of Aniline: Aniline is acetylated with acetic anhydride to produce acetanilide.

-

Chlorosulfonation: Acetanilide is treated with chlorosulfonic acid to yield 4-acetylaminobenzenesulfonyl chloride.

-

Condensation: The 4-acetylaminobenzenesulfonyl chloride is reacted with 2-aminopyrimidine.

-

Hydrolysis: The acetyl group is removed by hydrolysis with sodium hydroxide to give sulfadiazine.

Pyrimidine Antagonists in Cancer Chemotherapy

The development of pyrimidine antagonists marked a significant milestone in the fight against cancer. These drugs are structurally similar to natural pyrimidine nucleobases and interfere with DNA and RNA synthesis in rapidly dividing cancer cells.

5-Fluorouracil (5-FU): Discovered by Charles Heidelberger in 1957, 5-FU is a cornerstone of chemotherapy for various solid tumors.[4] It is a prodrug that is converted intracellularly to several active metabolites. Its primary mechanism of action is the inhibition of thymidylate synthase, an enzyme crucial for the synthesis of thymidine, a key component of DNA.[4] This leads to "thymineless death" in cancer cells.

Pyrimidine Nucleoside Analogs as Antiviral Agents

The similarity of pyrimidine derivatives to the building blocks of viral genetic material has led to the development of potent antiviral drugs.

Zidovudine (AZT): First synthesized in 1964 by Jerome Horwitz as a potential anticancer agent, zidovudine was found to be a potent inhibitor of HIV replication in 1985.[1][5] It was the first drug approved for the treatment of HIV/AIDS. AZT is a nucleoside analog reverse transcriptase inhibitor.[5] It is phosphorylated in the body to its active triphosphate form, which is then incorporated into the growing viral DNA chain by the HIV reverse transcriptase. The lack of a 3'-hydroxyl group on the azido-sugar moiety terminates DNA chain elongation, thus halting viral replication.[5]

Visualizing the Molecular Landscape: Pathways and Workflows

Understanding the historical development and mechanism of action of pyrimidine derivatives is enhanced through visual representations of key processes.

Historical Timeline of Key Discoveries

Caption: A timeline of key discoveries in pyrimidine chemistry.

General Synthesis of the Pyrimidine Ring (Pinner Synthesis)

Caption: The Pinner synthesis of pyrimidine derivatives.

Signaling Pathway: Mechanism of Action of Barbiturates

Caption: Barbiturate action on the GABA-A receptor.

Signaling Pathway: Mechanism of Action of 5-Fluorouracil

Caption: 5-Fluorouracil's inhibition of DNA synthesis.

Signaling Pathway: Mechanism of Action of Zidovudine (AZT)

Caption: AZT's mechanism of viral replication inhibition.

Conclusion

From its initial discovery in complex natural products to the elucidation and synthesis of its core structure, the journey of pyrimidine chemistry has been one of fundamental scientific advancement and profound therapeutic impact. The pyrimidine scaffold has proven to be remarkably versatile, giving rise to drugs that have shaped the treatment of infectious diseases, cancer, and neurological disorders. The historical syntheses, while rudimentary by modern standards, represent elegant solutions to the chemical challenges of their time and laid the essential groundwork for the sophisticated drug design and development of today. For researchers and scientists, the rich history of pyrimidine serves as a powerful reminder of the enduring connection between fundamental organic chemistry and the development of life-saving medicines. The ongoing exploration of pyrimidine derivatives continues to be a vibrant and promising frontier in the quest for new and more effective therapies.

References

- 1. Pyrimidine - Wikipedia [en.wikipedia.org]

- 2. Gabriel–Colman rearrangement - Wikipedia [en.wikipedia.org]

- 3. openaccesspub.org [openaccesspub.org]

- 4. Full text of "Papers on pyrimidines" [archive.org]

- 5. libsysdigi.library.uiuc.edu [libsysdigi.library.uiuc.edu]

- 6. Pyrimidine synthesis [organic-chemistry.org]

Substituted Aminopyrimidines: A Comprehensive Technical Guide for Drug Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of substituted aminopyrimidines, a class of heterocyclic compounds that has garnered significant attention in medicinal chemistry due to their diverse biological activities. This document details their synthesis, biological evaluation, and structure-activity relationships, with a particular focus on their roles as kinase inhibitors in oncology. Quantitative data is presented in structured tables for comparative analysis, and detailed experimental protocols for key assays are provided. Furthermore, critical signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of their mechanism of action and the drug discovery process.

Introduction to Aminopyrimidines

Aminopyrimidines are a class of organic molecules characterized by a pyrimidine ring substituted with at least one amino group. The pyrimidine nucleus is a fundamental building block in various biologically important molecules, including nucleic acids (cytosine, thymine, and uracil) and several vitamins and cofactors. The versatility of the aminopyrimidine scaffold allows for substitutions at various positions, leading to a wide array of derivatives with distinct physicochemical properties and biological activities. In recent years, substituted aminopyrimidines have emerged as privileged scaffolds in drug discovery, particularly in the development of targeted therapies for cancer and other diseases. Their ability to act as hinge-binding motifs in the ATP-binding pocket of kinases has made them a cornerstone in the design of potent and selective kinase inhibitors.

Synthesis of Substituted Aminopyrimidines

The synthesis of substituted aminopyrimidines can be achieved through various synthetic routes. A common and versatile method involves the condensation of a β-dicarbonyl compound or its equivalent with guanidine or a substituted guanidine. Another prevalent strategy is the nucleophilic substitution of halogens on a pre-formed pyrimidine ring.

General Synthesis of 2-Aminopyrimidines from β-Dicarbonyl Compounds

A widely used method for the synthesis of 2-aminopyrimidines involves the cyclocondensation of β-ketoesters or β-dialdehydes with guanidine hydrochloride in the presence of a base.[1]

Experimental Protocol: Synthesis of 5- and 6-substituted 2-aminopyrimidines [1]

A mixture of the appropriate β-ketoester or β-aldehydoester (1.0 mmol), guanidine hydrochloride (1.2 mmol), and potassium carbonate (1.5 mmol) is subjected to microwave irradiation at a set temperature and time. After completion of the reaction (monitored by TLC), the reaction mixture is cooled to room temperature, and water is added. The resulting precipitate is filtered, washed with water, and dried to afford the desired 2-aminopyrimidine derivative. The crude product can be further purified by recrystallization or column chromatography.

Synthesis via Nucleophilic Aromatic Substitution (SNAr)

Substituted aminopyrimidines can also be synthesized by the reaction of dichloropyrimidines with various amines. This method allows for the introduction of diverse substituents at the 2, 4, and 6 positions of the pyrimidine ring.

Experimental Protocol: Synthesis of 2-Amino-4-substituted-6-chloropyrimidines [2][3]

To a solution of 2-amino-4,6-dichloropyrimidine (1.0 mmol) in a suitable solvent (e.g., ethanol, DMF), the desired amine (1.1 mmol) and a base such as triethylamine or diisopropylethylamine (2.0 mmol) are added. The reaction mixture is stirred at room temperature or heated under reflux for a specified time, with the progress monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product, which is then purified by column chromatography or recrystallization.

Table 1: Examples of Synthesized Substituted Aminopyrimidines and their Characterization Data

| Compound ID | Structure | Starting Materials | Reagents and Conditions | Yield (%) | M.P. (°C) | Spectral Data References |

| 1 | 2-Amino-5-methylpyrimidine-4,6-diol | Methylmalonic acid diethyl ester, Guanidine hydrochloride | Sodium ethoxide, Ethanol, reflux | 91 | >250 | ¹H NMR, ¹³C NMR[4] |

| 2 | 4,6-Dichloro-5-ethylpyrimidin-2-amine | 2-Amino-5-ethylpyrimidine-4,6-diol | POCl₃, DMF | 82 | 183-185 | ¹H NMR, ¹³C NMR, MS[4] |

| 3 | N-benzylidine-2-aminopyrimidine | 2-aminopyrimidine, Benzaldehyde | Glacial acetic acid, Methanol, stir | - | - | UV, IR, ¹H NMR, ¹³C NMR[5] |

| 4 | 2,6-Diaminopyrimidin-4-yl naphthalene-2-sulfonate | 2-amino-6-methylpyrimidin-4-ol, Naphthalene-2-sulfonyl chloride | K₂CO₃, Acetone, reflux | - | - | SC-XRD, DFT[6] |

Biological Activities and Structure-Activity Relationships (SAR)

Substituted aminopyrimidines exhibit a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. Their most prominent role in modern drug discovery is as kinase inhibitors.

Kinase Inhibition

The aminopyrimidine scaffold is a well-established hinge-binding motif for many protein kinases. By forming hydrogen bonds with the backbone of the kinase hinge region, these compounds can effectively block the ATP-binding site and inhibit kinase activity. Modifications at other positions of the pyrimidine ring allow for the exploration of other pockets within the ATP-binding site, leading to improved potency and selectivity.

Table 2: Inhibitory Activity of Substituted Aminopyrimidines against Various Kinases

| Compound ID | Target Kinase | Assay Type | IC₅₀/Kᵢ (nM) | Cell Line (for cellular assays) | Reference |

| A | Aurora A | Mobility shift assay | Kᵢ = 150 | - | [7] |

| B | Aurora B | Mobility shift assay | Kᵢ = 20 | - | [7] |

| C | MPS1 | Mobility shift assay | Kᵢ = 3000 | - | [7] |

| D | JAK2 | In vitro kinase assay | IC₅₀ = 27 | - | [8] |

| E | DYRK1B | In vitro kinase assay | - | - | [9] |

| F | Aurora Kinase | Cell viability assay | IC₅₀ < 10000 | - | [10] |

Structure-Activity Relationship (SAR) Insights:

-

Hinge-Binding: The 2-amino group is crucial for forming hydrogen bonds with the kinase hinge region.

-

Substitutions at the 4- and 6-positions: Bulky and hydrophobic groups at these positions often enhance potency by occupying hydrophobic pockets in the ATP-binding site.

-

Substitutions at the 5-position: This position is often solvent-exposed, and modifications here can be used to improve physicochemical properties such as solubility without significantly affecting potency.

Key Signaling Pathways

Substituted aminopyrimidines exert their therapeutic effects by modulating key signaling pathways involved in cell growth, proliferation, survival, and migration. Understanding these pathways is crucial for rational drug design and for identifying potential mechanisms of resistance.

Focal Adhesion Kinase (FAK) Signaling Pathway

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a central role in integrin-mediated signaling. Upon activation by integrin clustering, FAK autophosphorylates at Tyr397, creating a binding site for Src family kinases. The FAK-Src complex then phosphorylates a number of downstream targets, including paxillin and p130Cas, leading to the activation of pathways such as the MAPK/ERK and PI3K/Akt pathways, which promote cell migration, survival, and proliferation.[11][12][13]

References

- 1. Direct synthesis of 5- and 6-substituted 2-aminopyrimidines as potential non-natural nucleobase analogues - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. precisionfda.org [precisionfda.org]

- 8. Identification of Novel JAK2 Inhibitors from Amino Derivatives of Epoxyalantolactone: In Silico and In Vitro Studies [mdpi.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 11. FAK-Src Signaling Pathway: Tyrosine Kinases in Cell Migration & Cancer Progression - Creative Biolabs [creativebiolabs.net]

- 12. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Unlocking the Therapeutic Potential: A Technical Guide to the Biological Activities of Brominated Pyrimidines

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous natural and synthetic compounds with a wide array of biological activities. The introduction of a bromine atom to the pyrimidine ring can significantly modulate the molecule's physicochemical properties, often enhancing its therapeutic potential. This technical guide provides an in-depth exploration of the diverse biological activities of brominated pyrimidines, with a focus on their anticancer, antimicrobial, antiviral, and enzyme-inhibiting properties. This document is intended to serve as a comprehensive resource, presenting quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows.

Anticancer Activities of Brominated Pyrimidines

Brominated pyrimidines have emerged as a promising class of compounds in oncology research, demonstrating potent cytotoxic and cytostatic effects against a variety of cancer cell lines. Their mechanisms of action are often multifaceted, ranging from the inhibition of key enzymes involved in cell cycle regulation to the modulation of critical signaling pathways.

Kinase Inhibition

A significant number of brominated pyrimidines exert their anticancer effects by targeting protein kinases, enzymes that play a crucial role in cell signaling and are often dysregulated in cancer.

Bcr-Abl Tyrosine Kinase: A novel series of 5-bromo-pyrimidine derivatives has been synthesized and evaluated for their in vitro cytotoxic activity against several cancer cell lines, including the K562 human chronic myeloid leukemia cell line.[1] Several of these compounds, such as 5c, 5e, 6g, 9e, 9f, and 10c, were identified as potent inhibitors of the Bcr-Abl tyrosine kinase, a key driver of chronic myeloid leukemia.[1]

Aurora Kinases: The A-type Aurora kinase is known to stabilize MYC-family oncoproteins, which are implicated in a wide range of cancers. Pyrimidine-based derivatives have been designed to inhibit Aurora A kinase activity, leading to a reduction in cMYC and MYCN levels. One such lead compound demonstrated potent inhibition of proliferation in high-MYC expressing small-cell lung cancer (SCLC) cell lines with an IC50 value of less than 200 nM.

Janus Kinase (JNK): The c-Jun N-terminal kinase (JNK) signaling pathway is involved in various cellular processes, including apoptosis and inflammation. Pyrimidine-linked coumarin hybrids have been developed to target JNK in breast cancer cells, inducing apoptosis through the generation of reactive oxygen species (ROS) and subsequent JNK phosphorylation.[2]

Cytotoxicity Against Cancer Cell Lines

The cytotoxic potential of brominated pyrimidines has been demonstrated across a range of human cancer cell lines. The MTT assay is a widely used colorimetric method to assess cell viability and the cytotoxic effects of chemical compounds.

A series of novel 5-bromo-pyrimidine derivatives were evaluated for their in vitro anticancer activity against Hela (human cervix carcinoma), A549 (human lung adenocarcinoma), MCF-7 (human breast adenocarcinoma), A2780 (human ovarian cancer), and BGC-823 (human gastric cancer) cell lines.[3] Compounds 5c, 5e, 6d, 6g, and 6h exhibited excellent anticancer activity in this screen.[3]

Table 1: Anticancer Activity of Selected Brominated Pyrimidines (IC50 values in µM)

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 13 | High-MYC expressing SCLC | < 0.2 | |

| 5a | MCF-7 | 2.617 ± 1.6 | [4] |

| 2d | A549 | Showed strongest cytotoxic effects at 50 µM | [5] |

| 2a | CAL27 | Active at 20 µM | [6] |

| 3a | A549 | 5.988 ± 0.12 | [7] |

| 12 and 13 | HCT116 (colon carcinoma) | Most potent in the series | [8] |

| 22, 23, and 24 | MCF-7 | Very high potency | [8] |

Antimicrobial Activities of Brominated Pyrimidines

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Brominated pyrimidines have demonstrated significant activity against a spectrum of bacterial and fungal pathogens. Their efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Novel 5-bromo-pyrimidine derivatives have been shown to exhibit broad-spectrum antimicrobial activity.[3] For instance, compounds 5a, 5c, 5e, 6b, 6d, and 6h demonstrated significant activity against both Gram-positive and Gram-negative bacteria, as well as fungal species.[3]

Table 2: Antimicrobial Activity of Selected Brominated Pyrimidines (MIC values in µg/mL)

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| 5a, 5c, 5e, 6b, 6d, 6h | Various Bacteria and Fungi | Not specified in abstract | [3] |

| 3a | P. citrinum | 75 | [9] |

| 15a | P. citrinum | 125 | [9] |

| 4a | E. coli | 75 | [9] |

Antiviral Activities of Brominated Pyrimidines

Certain brominated pyrimidine nucleoside analogs are potent and selective inhibitors of viral replication. A prime example is (E)-5-(2-bromovinyl)-2'-deoxyuridine (BVDU), also known as Brivudine.

BVDU is a highly effective inhibitor of herpes simplex virus type 1 (HSV-1) and varicella-zoster virus (VZV).[10] Its selectivity is attributed to its preferential phosphorylation by the virus-encoded thymidine kinase. The resulting BVDU 5'-triphosphate then interferes with the viral DNA polymerase, acting as a competitive inhibitor and alternate substrate.[10] BVDU has been used in the treatment of herpetic keratitis, recurrent herpes labialis, and herpes zoster.[10] Furthermore, BVDU can block the reactivation of latent ganglionic herpes simplex virus in vitro.[11]

Modulation of Signaling Pathways

The biological effects of brominated pyrimidines are often mediated through their interaction with specific intracellular signaling pathways.

BMP2/SMAD1 Signaling Pathway

The Bone Morphogenetic Protein 2 (BMP2) signaling pathway is crucial for osteogenesis. A novel brominated pyrimidine, N-(5-bromo-4-(4-bromophenyl)-6-(2,4,5-trimethoxyphenyl)pyrimidin-2-yl)hexanamide, has been identified as a potent bone anabolic agent that promotes osteogenesis by upregulating the expression of osteogenic genes through the activation of the BMP2/SMAD1 signaling pathway.

JNK Signaling Pathway

As mentioned earlier, pyrimidine-coumarin hybrids can induce apoptosis in breast cancer cells by activating the JNK signaling pathway. This is often initiated by an increase in intracellular reactive oxygen species (ROS).

Experimental Protocols

MTT Assay for Cell Viability and Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

-

96-well microtiter plates

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

-

Test compound (brominated pyrimidine)

-

Cell culture medium

-

Humidified incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the brominated pyrimidine compound and incubate for the desired period (e.g., 24, 48, or 72 hours).

-

After the incubation period, remove the medium and add 28 µL of 2 mg/mL MTT solution to each well.

-

Incubate the plate for 1.5 hours at 37°C.

-

Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals.

-

Incubate for 15 minutes at 37°C with shaking on an orbital shaker.

-

Measure the absorbance at 492 nm using a microplate reader.

ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent ADP detection assay that provides a universal, homogeneous, high-throughput screening method to measure kinase activity by quantifying the amount of ADP produced during a kinase reaction.

Materials:

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Kinase of interest, substrate, and ATP

-

Test compound (brominated pyrimidine)

-

White, opaque 384-well assay plates

-

Luminometer

Procedure:

-

Perform a 5 µL kinase reaction in a 384-well plate containing the kinase, substrate, ATP, and the brominated pyrimidine inhibitor.

-

Equilibrate the plate to room temperature.

-

Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the unconsumed ATP.

-

Incubate at room temperature for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and to generate a luminescent signal with the newly synthesized ATP.

-

Incubate at room temperature for 30-60 minutes.

-

Measure the luminescence using a plate-reading luminometer.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.

Materials:

-

Sterile 96-well microtiter plates

-

Bacterial culture in the appropriate growth phase

-

Test compound (brominated pyrimidine) stock solution

-

Sterile broth medium (e.g., Mueller-Hinton Broth)

-

Pipettes and multichannel pipettor

-

Incubator

Procedure:

-

Prepare a 2-fold serial dilution of the brominated pyrimidine compound in the 96-well plate. Dispense 100 µL of sterile broth into all wells. Add 100 µL of the 2x concentrated stock solution of the compound to the first column.[10]

-

Perform serial dilutions by transferring 100 µL from each well to the next, mixing thoroughly at each step. Discard 100 µL from the last column of the dilution series.[10]

-

Prepare a standardized bacterial inoculum (e.g., adjusted to a 0.5 McFarland standard and then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells).[3]

-

Inoculate each well (except for a sterility control well) with the bacterial suspension. The final volume in each well should be 200 µL.

-

Include a growth control (no compound) and a sterility control (no bacteria).

-

Incubate the plate at 37°C for 18-24 hours.[10]

-

The MIC is determined as the lowest concentration of the compound at which there is no visible bacterial growth.[1]

Conclusion

Brominated pyrimidines represent a versatile and highly promising class of compounds with a broad spectrum of biological activities. Their demonstrated efficacy as anticancer, antimicrobial, and antiviral agents, coupled with their ability to modulate key signaling pathways, underscores their potential for further development as therapeutic agents. This technical guide provides a foundational resource for researchers in the field, offering a compilation of quantitative data, detailed experimental protocols, and visual aids to facilitate a deeper understanding and further exploration of these remarkable molecules. Continued research into the synthesis of novel brominated pyrimidine derivatives and the elucidation of their mechanisms of action will undoubtedly pave the way for the development of new and effective treatments for a range of human diseases.

References

- 1. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of Pyrimidine- and Coumarin-Linked Hybrid Molecules as Inducers of JNK Phosphorylation through ROS Generation in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 4. Synthesis, molecular docking, and in-vitro studies of pyrimidine-2-thione derivatives as antineoplastic agents via potential RAS/PI3K/Akt/JNK inhibition in breast carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. thepharmajournal.com [thepharmajournal.com]

- 8. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 9. protocols.io [protocols.io]

- 10. creative-diagnostics.com [creative-diagnostics.com]

- 11. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

4-Amino-6-bromopyrimidine safety and handling information

An In-depth Technical Guide to the Safety and Handling of 4-Amino-6-bromopyrimidine

This guide provides comprehensive safety and handling information for this compound (CAS No. 1159818-57-1), a heterocyclic building block utilized in pharmaceutical and chemical research. Due to the limited availability of a complete, officially recognized Safety Data Sheet (SDS) for this specific compound, this document synthesizes information from various chemical suppliers and databases, supplemented with safety data from structurally related compounds. Researchers and laboratory personnel should exercise caution and adhere to the highest safety standards when handling this chemical.

Chemical and Physical Properties

A foundational understanding of the physical and chemical properties of this compound is essential for its safe handling and storage.

| Property | Value |

| CAS Number | 1159818-57-1 |

| Molecular Formula | C₄H₄BrN₃ |

| Molecular Weight | 174.00 g/mol |

| Boiling Point | 303.2 °C at 760 mmHg |

| Density | 1.844 g/cm³ |

| Appearance | Not specified; likely a solid |

| Synonyms | 6-Bromopyrimidin-4-amine, 6-bromo-4-pyrimidinamine |

Hazard Identification and Classification

This compound is considered a hazardous substance. The primary hazards are summarized below.

| Hazard Class | GHS Hazard Statement | Signal Word |

| Acute Toxicity, Oral | H302: Harmful if swallowed[] | Warning |

| Skin Corrosion/Irritation | H315: Causes skin irritation (Assumed based on related compounds) | Warning |